molecular formula C11H14F3NO2 B2538273 2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one CAS No. 2361634-39-9

2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one

Cat. No. B2538273
CAS RN: 2361634-39-9
M. Wt: 249.233
InChI Key: PWPNOHZGYPQOGL-UHFFFAOYSA-N
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Description

The compound “2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound similar to quinoline . The “2,2,2-Trifluoroacetyl” group is a type of acyl group that contains a trifluoroacetyl moiety. This group is often used in organic synthesis due to the unique properties of fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the “2,2,2-Trifluoroacetyl” group into the isoquinoline structure. Trifluoroacetyl chloride is a common reagent used for the introduction of the trifluoroacetyl group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring system, along with the “2,2,2-Trifluoroacetyl” group attached at the 2-position of the isoquinoline .


Chemical Reactions Analysis

The trifluoroacetyl group is known to react with a variety of nucleophiles, including amines, alcohols, and alkalis . The isoquinoline portion of the molecule could also undergo various reactions typical of aromatic compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoroacetyl group and the isoquinoline ring. For example, the trifluoroacetyl group is highly electronegative, which could affect the compound’s reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many isoquinoline derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling “2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one” would require appropriate safety precautions. Trifluoroacetyl chloride, for instance, is known to be a toxic and corrosive substance .

Future Directions

The study and application of fluorinated organic compounds, including those containing a trifluoroacetyl group, is a growing field in chemistry due to the unique properties of fluorine atoms . Future research could explore the potential uses of this compound in various areas such as medicinal chemistry or materials science.

properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c12-11(13,14)10(17)15-4-3-7-1-2-9(16)5-8(7)6-15/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPNOHZGYPQOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1CCN(C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one

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